molecular formula C13H14N4O2S2 B2555653 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797188-78-3

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2555653
M. Wt: 322.4
InChI Key: ISWDKODZFFVTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C13H14N4O2S2 and its molecular weight is 322.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Anion Receptors

Research has demonstrated the use of atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives. These compounds exhibit modest enantioselectivities due to their unique conformational properties, which are crucial for double hydrogen bonding with carboxylate anions. This discovery has implications in the field of bifunctional organocatalysis, highlighting the potential of urea derivatives in molecular recognition and catalysis (Roussel et al., 2006).

Cytokinin-like Activity in Plant Morphogenesis

Urea derivatives have been identified as having cytokinin-like activity, with some surpassing the effects of natural adenine compounds. These findings are significant in in vitro plant morphogenesis studies, offering new avenues for agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).

Synthesis and Characterization of Biologically Active Compounds

A series of biologically active compounds containing urea/thiourea and 1,2,4-oxadiazole moieties have been synthesized. These compounds exhibit a range of activities including anti-inflammatory, antiviral, analgesic, and antimicrobial activities. This research opens new pathways for the development of therapeutic agents (Ölmez & Waseer, 2020).

Novel Dinaphthosulfide and Thiourea Derivatives

The synthesis of novel dinaphthosulfide aza, oxa, thia crown and its urea and thiourea derivatives has led to the formation of self-assembled micro and nano fibers and discs. These findings are crucial for the development of new materials with potential applications in nanotechnology and material science (Rostami & Zare, 2011).

properties

IUPAC Name

1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c18-11-10-9(4-1-5-14-11)16-13(21-10)17-12(19)15-7-8-3-2-6-20-8/h2-3,6H,1,4-5,7H2,(H,14,18)(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWDKODZFFVTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea

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